Cas no 90390-33-3 (3-Chloro-5-fluorobenzylamine)
3-Chloro-5-fluorobenzylamine Chemical and Physical Properties
Names and Identifiers
-
- 3-Chloro-5-fluorobenzylamine
- (3-Chloro-5-fluorophenyl)methanamine
- (3-Chloro-5-fluorobenzyl)amine
- Benzenemethanamine, 3-chloro-5-fluoro-
- 3-Chloro-5-fluoro benzylamine
- 3-Chloro-5-fluorobenzyl amine
- XJCYOVBALKWQQC-UHFFFAOYSA-N
- BBL103094
- STL556904
- CL8905
- SBB087396
- (5-chloro-3-fluorophenyl)methylamine
- (3-chloro-5-fluoro-phenyl)methanamine
- AB23446
- TRA0081569
- AK208987
- 3-Chloro-5-fluorobenzylamine, AldrichCPR
- S
- RARECHEM AL BW 2336
- 90389-34-7 (Hydrochloride)
- Aids011121
- Aids-011121
- 1-(3-chloro-5-fluorophenyl)methanamine
- 3-Chloro-5-fluorobenzenemethanamine (ACI)
- EN300-1688968
- SCHEMBL1765201
- CHEMBL1178115
- AKOS005255552
- MFCD06213787
- CS-0096238
- DB-299681
- 90390-33-3
- SY023211
- DTXSID30238152
- AS-46133
-
- MDL: MFCD06213787
- Inchi: 1S/C7H7ClFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4,10H2
- InChI Key: XJCYOVBALKWQQC-UHFFFAOYSA-N
- SMILES: FC1C=C(CN)C=C(Cl)C=1
Computed Properties
- Exact Mass: 159.02500
- Monoisotopic Mass: 159.025105
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 110
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
- XLogP3: 1.5
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.270±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: No data available
- Boiling Point: 208.1±25.0 ºC (760 Torr),
- Flash Point: 79.6±23.2 ºC,
- Refractive Index: 1.543
- Solubility: Slightly soluble (1.3 g/l) (25 º C),
- PSA: 26.02000
- LogP: 2.63810
- Sensitiveness: Air Sensitive
- Vapor Pressure: No data available
3-Chloro-5-fluorobenzylamine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN2735
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:III
- Storage Condition:Store at 4 ° C, -4 ° C is better
3-Chloro-5-fluorobenzylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RS091-25g |
3-Chloro-5-fluorobenzylamine |
90390-33-3 | 95% | 25g |
2669CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RS091-1g |
3-Chloro-5-fluorobenzylamine |
90390-33-3 | 95% | 1g |
265.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RS091-5g |
3-Chloro-5-fluorobenzylamine |
90390-33-3 | 95% | 5g |
668.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RS091-200mg |
3-Chloro-5-fluorobenzylamine |
90390-33-3 | 95% | 200mg |
79.0CNY | 2021-07-14 | |
| Alichem | A012000142-1g |
3-Chloro-5-fluorobenzylamine |
90390-33-3 | 97% | 1g |
$1475.10 | 2023-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RS091-20g |
3-Chloro-5-fluorobenzylamine |
90390-33-3 | 95% | 20g |
2069.0CNY | 2021-07-14 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY023211-1g |
3-Chloro-5-fluorobenzylamine |
90390-33-3 | ≥97% | 1g |
¥350.00 | 2025-04-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY023211-5g |
3-Chloro-5-fluorobenzylamine |
90390-33-3 | ≥97% | 5g |
¥1350.00 | 2025-04-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY023211-10g |
3-Chloro-5-fluorobenzylamine |
90390-33-3 | ≥97% | 10g |
¥2500.00 | 2025-04-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY023211-25g |
3-Chloro-5-fluorobenzylamine |
90390-33-3 | ≥97% | 25g |
¥5500.00 | 2025-04-12 |
3-Chloro-5-fluorobenzylamine Suppliers
3-Chloro-5-fluorobenzylamine Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 3-Chloro-5-fluorobenzylamine
Introduction to 3-Chloro-5-fluorobenzylamine (CAS No. 90390-33-3)
3-Chloro-5-fluorobenzylamine (CAS No. 90390-33-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its chloro and fluoro substituents on a benzylamine backbone, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various biologically active molecules. The presence of both electron-withdrawing and electron-donating groups on its aromatic ring system imparts distinct reactivity, making it a versatile building block for drug discovery programs.
The chemical structure of 3-Chloro-5-fluorobenzylamine consists of a benzene ring substituted at the 3-position with a chlorine atom and at the 5-position with a fluorine atom, connected to an amine group via a benzyl side chain. This arrangement confers specific electronic and steric properties that influence its interactions with biological targets. The chloro group enhances electrophilicity, while the fluoro group introduces metabolic stability and lipophilicity, features that are highly sought after in modern drug design.
In recent years, 3-Chloro-5-fluorobenzylamine has been extensively studied for its potential applications in the development of novel therapeutic agents. Its structural motifs have been incorporated into various scaffolds targeting different disease pathways, including oncology, neurology, and infectious diseases. The compound’s ability to serve as a precursor for further functionalization has made it a cornerstone in synthetic chemistry pipelines aimed at generating lead compounds with enhanced pharmacological profiles.
One of the most compelling aspects of 3-Chloro-5-fluorobenzylamine is its role in the synthesis of kinase inhibitors. Kinases are critical enzymes involved in cell signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. By leveraging the reactivity of the chloro and fluoro substituents, researchers have been able to design molecules that selectively inhibit aberrant kinase activity. For instance, derivatives of 3-Chloro-5-fluorobenzylamine have shown promise in preclinical studies as inhibitors of tyrosine kinases, which are often overexpressed in tumor cells.
Moreover, the fluorine atom in 3-Chloro-5-fluorobenzylamine contributes to metabolic stability, a crucial factor in drug development. Fluorinated aromatic compounds are known to exhibit improved bioavailability and prolonged half-lives due to their resistance to enzymatic degradation. This property has been exploited in the design of next-generation antiviral and antibacterial agents where maintaining therapeutic levels over an extended period is essential.
The pharmaceutical industry has also explored 3-Chloro-5-fluorobenzylamine as a key intermediate in the synthesis of neuroactive compounds. Neurological disorders such as Alzheimer’s disease and Parkinson’s disease involve complex molecular mechanisms that require precise targeting. The structural features of 3-Chloro-5-fluorobenzylamine allow for the creation of molecules that modulate neurotransmitter systems without causing significant side effects. Recent studies have highlighted its utility in generating ligands for serotonin receptors, which play a pivotal role in mood regulation and cognitive function.
From a synthetic chemistry perspective, 3-Chloro-5-fluorobenzylamine offers remarkable flexibility in molecular design. Its benzylamine core can be further modified through various chemical transformations, including nucleophilic substitution reactions, coupling reactions with heterocyclic compounds, and functional group interconversions. These reactions enable chemists to generate libraries of derivatives with tailored properties for high-throughput screening (HTS) campaigns.
The integration of computational methods into drug discovery has further enhanced the utility of 3-Chloro-5-fluorobenzylamine. Molecular modeling techniques have been employed to predict how different derivatives interact with biological targets at the atomic level. By analyzing these interactions, researchers can optimize lead compounds for better efficacy and reduced toxicity. The combination of experimental synthesis with computational prediction provides a powerful platform for accelerating the development of new drugs.
In conclusion,3-Chloro-5-fluorobenzylamine (CAS No. 90390-33-3) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile reactivity. Its applications span multiple therapeutic areas, underscoring its importance as a building block for innovative drug development. As research continues to uncover new biological targets and synthetic methodologies,3-Chloro-5-fluorobenzylamine is poised to remain at the forefront of medicinal chemistry innovation.
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